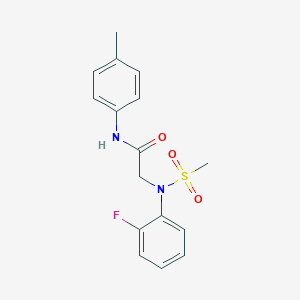![molecular formula C18H19NO2 B5704406 1-[(2,4-dimethylphenoxy)acetyl]indoline](/img/structure/B5704406.png)
1-[(2,4-dimethylphenoxy)acetyl]indoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2,4-dimethylphenoxy)acetyl]indoline, also known as DPI, is a chemical compound that has been widely studied for its potential applications in scientific research. DPI belongs to the class of indoline derivatives, which are known for their diverse biological activities.
Mécanisme D'action
The mechanism of action of 1-[(2,4-dimethylphenoxy)acetyl]indoline involves inhibition of the enzyme phospholipase A2 (PLA2). PLA2 is involved in the production of inflammatory mediators such as prostaglandins and leukotrienes. Inhibition of PLA2 by 1-[(2,4-dimethylphenoxy)acetyl]indoline leads to a reduction in the production of these inflammatory mediators, resulting in its anti-inflammatory effects.
Biochemical and Physiological Effects:
1-[(2,4-dimethylphenoxy)acetyl]indoline has been shown to have a wide range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in cancer cells. 1-[(2,4-dimethylphenoxy)acetyl]indoline has also been shown to protect neurons from oxidative stress and prevent neurodegeneration. Additionally, 1-[(2,4-dimethylphenoxy)acetyl]indoline has been found to reduce inflammation in various animal models of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-[(2,4-dimethylphenoxy)acetyl]indoline is its diverse biological activities. It has been found to have antitumor, anti-inflammatory, and antioxidant effects, making it a useful compound for studying various biological processes. However, one of the limitations of 1-[(2,4-dimethylphenoxy)acetyl]indoline is its relatively low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research on 1-[(2,4-dimethylphenoxy)acetyl]indoline. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's disease. 1-[(2,4-dimethylphenoxy)acetyl]indoline has been found to have neuroprotective effects and may be useful in preventing or treating neurodegeneration. Another area of interest is the development of new derivatives of 1-[(2,4-dimethylphenoxy)acetyl]indoline with improved solubility and biological activity. Finally, the use of 1-[(2,4-dimethylphenoxy)acetyl]indoline in combination with other drugs or therapies may be explored to enhance its therapeutic effects.
Méthodes De Synthèse
The synthesis of 1-[(2,4-dimethylphenoxy)acetyl]indoline involves the reaction of 2,4-dimethylphenol with acetyl chloride in the presence of a base such as triethylamine. The resulting product is then reacted with indoline in the presence of a catalyst such as palladium on carbon. The final product is obtained after purification by column chromatography.
Applications De Recherche Scientifique
1-[(2,4-dimethylphenoxy)acetyl]indoline has been extensively studied for its potential applications in scientific research. It has been found to have a wide range of biological activities, including antitumor, anti-inflammatory, and antioxidant effects. 1-[(2,4-dimethylphenoxy)acetyl]indoline has also been shown to have neuroprotective and anti-Alzheimer's disease effects.
Propriétés
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-(2,4-dimethylphenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2/c1-13-7-8-17(14(2)11-13)21-12-18(20)19-10-9-15-5-3-4-6-16(15)19/h3-8,11H,9-10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVKRGIZXJKADQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)N2CCC3=CC=CC=C32)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-dihydro-1H-indol-1-yl)-2-(2,4-dimethylphenoxy)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[4-(diethylamino)benzylidene]-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5704335.png)
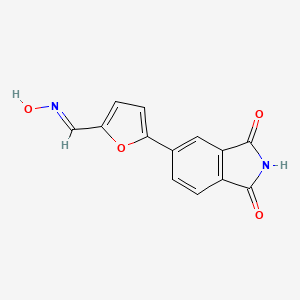
![N-{2,6-dimethyl-4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl}acetamide](/img/structure/B5704362.png)
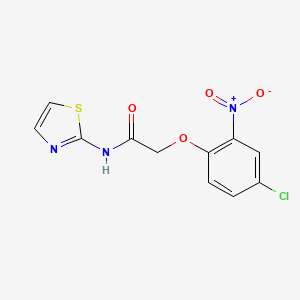
![2-(2-chlorophenoxy)-N'-[1-(2-thienyl)ethylidene]acetohydrazide](/img/structure/B5704370.png)
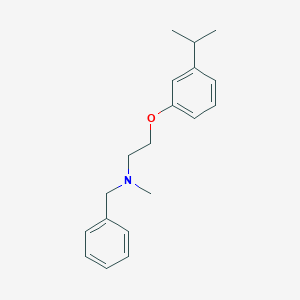
![N-{[(4-chlorophenyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B5704385.png)

![2-chloro-N-{2-[(trifluoromethyl)thio]phenyl}benzamide](/img/structure/B5704407.png)
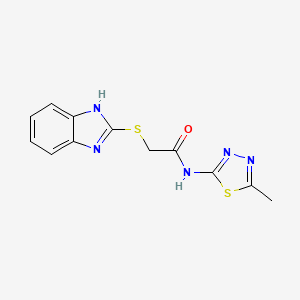
![5-({[(4-methylphenyl)thio]acetyl}amino)isophthalic acid](/img/structure/B5704431.png)
